![molecular formula C18H18Cl2N2O B13860144 (2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol](/img/structure/B13860144.png)
(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a dichlorophenyl group and an indazole moiety, which are linked through a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenyl)-2-methylpropan-1-amine: This compound shares the dichlorophenyl group but differs in the presence of an amine group instead of the indazole moiety.
2-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol: This compound has a similar dichlorophenyl group but includes additional methoxyphenyl and pyridinyl groups.
Uniqueness
(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol is unique due to its specific combination of functional groups and its indazole core structure
Propiedades
Fórmula molecular |
C18H18Cl2N2O |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol |
InChI |
InChI=1S/C18H18Cl2N2O/c1-11(2)10-22-17-6-3-12(7-13(17)9-21-22)18(23)15-5-4-14(19)8-16(15)20/h3-9,11,18,23H,10H2,1-2H3 |
Clave InChI |
AOMADHQMVPZJRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C2=C(C=C(C=C2)C(C3=C(C=C(C=C3)Cl)Cl)O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



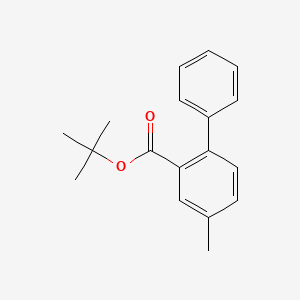
![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)

![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one](/img/structure/B13860098.png)

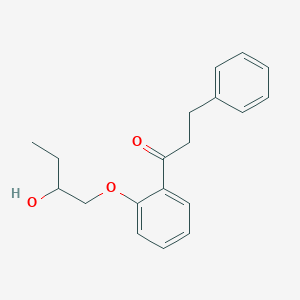
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol](/img/structure/B13860105.png)
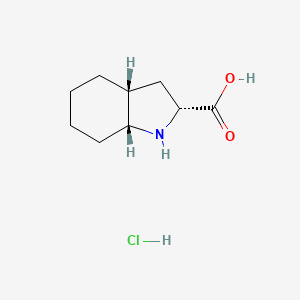
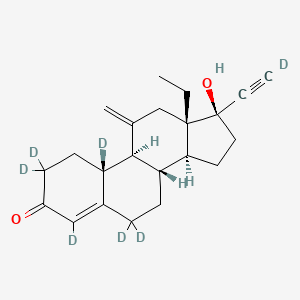
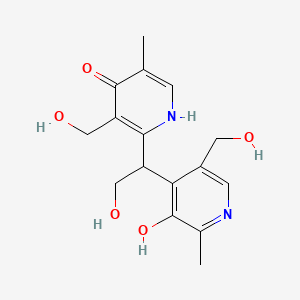
![4-Amino-1-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13860148.png)
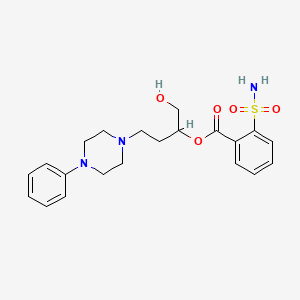
![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)
